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Introduction
Paspaline is a complex indole-diterpenoid natural product first isolated from the fungus

Claviceps paspali. It belongs to the paspaline-type indole diterpenes, a large class of fungal

metabolites known for their diverse and potent biological activities, including tremorgenic

effects.[1] These neurotoxic effects have been observed in livestock that consume grasses

infected with fungi producing these compounds.[1] The intricate, hexacyclic ring system of

paspaline, featuring several stereocenters and quaternary carbons, presents a significant

challenge for chemical structure elucidation and has made it a compelling target for total

synthesis.[1][2][3] Paspaline is also a key biosynthetic precursor for a wide array of more

complex indole diterpenes, such as paxilline and the lolitrems.[4][5][6] This guide provides a

detailed overview of the analytical techniques and experimental workflows employed to

decipher the chemical structure of paspaline, offering a technical resource for researchers in

natural product chemistry and drug development.

Core Methodologies in Structure Elucidation
The definitive structure of paspaline was established through a combination of powerful

analytical techniques. High-Resolution Mass Spectrometry (HRMS) was crucial for determining

its molecular formula, while a suite of one- and two-dimensional Nuclear Magnetic Resonance

(NMR) spectroscopy experiments were employed to piece together its complex carbon
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skeleton and establish connectivities. Ultimately, X-ray crystallography provided unambiguous

confirmation of the relative and absolute stereochemistry.[1][3]

Mass Spectrometry (MS)
High-resolution mass spectrometry is the foundational step for determining the elemental

composition of a new compound. For paspaline and its analogues, HR-ESI-MS (High-

Resolution Electrospray Ionization Mass Spectrometry) is typically used to obtain a precise

mass measurement of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[7] This

allows for the calculation of a unique molecular formula.

Table 1: High-Resolution Mass Spectrometry

Data for Paspaline Analogues

Compound Ion

Paspaline C [M+H]⁺

Paspaline D [M+Na]⁺

Paxilline D [M+H]⁺

Data sourced from a study on new paspaline and paxilline derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules like

paspaline. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) experiments is

required to assemble the full structure.

¹H NMR: Provides information on the number and chemical environment of protons.

Chemical shifts, splitting patterns (multiplicity), and coupling constants reveal adjacent

protons.

¹³C NMR: Determines the number of unique carbon atoms and their types (e.g., methyl,

methylene, methine, quaternary, carbonyl).

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically

through two or three bonds (¹H-¹H vicinal coupling), which helps in tracing out spin systems
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within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds. This is critical for connecting the individual spin systems

and piecing together the entire carbon skeleton, especially across quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are physically close to each other, regardless of their bonding

connectivity. This is essential for determining the relative stereochemistry of the molecule.

For instance, key NOESY correlations can establish the orientation of substituents on the

ring systems.[7]
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Table 2: Representative ¹H

NMR Data for a Paspaline

Analogue (Paspaline C)

Position δH (ppm) Multiplicity (J in Hz)

1-NH 7.63 s

20 7.15 d (7.8)

21 6.90 t (7.8)

22 7.01 t (7.8)

23 6.85 d (7.8)

7 3.59 m

9 2.11 m

13 2.21 m

16 2.50 m

28-CH₃ 1.15 s

29-CH₃ 1.25 s

30-CH₃ 1.05 s

32-CH₃ 0.85 s

33-CH₃ 0.95 s
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Table 3: Representative ¹³C NMR Data for a

Paspaline Analogue (Paspaline C)

Position δC (ppm)

3 48.5

4 42.1

7 78.2

8 35.6

9 52.3

12 40.1

13 55.4

16 50.1

18 138.2

19 125.4

20 118.9

21 119.5

22 110.8

23 127.6

27 75.8

31 106.5

Note: The data presented is for Paspaline C, a close analogue of Paspaline, as reported in

the literature.[7] NMR data is typically recorded in CDCl₃ at frequencies of 600 MHz for ¹H and

150 MHz for ¹³C.[7]

X-ray Crystallography
While MS and NMR can define the planar structure and relative stereochemistry, single-crystal

X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional
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structure. The absolute structure of paspaline was confirmed in 1980 by Springer and Clardy

through X-ray diffraction studies.[3] This technique was indispensable in confirming the

complex stereochemical arrangement of the multiple chiral centers within the paspaline core.

[1][3]

Experimental Protocols
The following sections describe standardized protocols for the key analytical techniques used

in the structure elucidation of paspaline and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A standard internal reference, such

as tetramethylsilane (TMS), may be used.

Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker

Avance-III, operating at a proton frequency of 600 MHz or higher to ensure adequate signal

dispersion.[7]

1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H}

spectra.

2D Spectra Acquisition: A suite of 2D NMR experiments is run, including COSY, HMBC, and

NOESY. Acquisition and processing parameters (e.g., number of scans, spectral width,

mixing time for NOESY) are optimized for the specific molecule to obtain high-quality

correlation data.

High-Resolution Mass Spectrometry (HR-ESI-MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as

a Thermo Scientific Q Exactive HF Orbitrap-FTMS.[7]

Data Acquisition: The sample is introduced into the ion source via direct infusion or LC-MS.

Data is acquired in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions. The instrument is
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calibrated to ensure high mass accuracy (typically < 5 ppm error).

Data Analysis: The exact mass of the molecular ion is used to calculate the elemental

composition using specialized software, which provides a list of possible molecular formulas

within the specified mass tolerance.

Single-Crystal X-ray Crystallography
Crystallization: High-quality single crystals of the compound must be grown. This is often a

rate-limiting step and involves slowly evaporating a solution of the pure compound in a

suitable solvent or solvent system until saturation is reached and crystals form.[8]

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low

temperature (e.g., 100 K) to minimize thermal vibration. The crystal is then irradiated with a

monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the

crystal is rotated.[9][10]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods to obtain an initial model of the electron density. This model is refined

against the experimental data to determine the final atomic positions, yielding a complete 3D

structure of the molecule.[9][11]

Visualizations
The following diagrams illustrate the logical workflow and key structural relationships involved

in the elucidation of paspaline.
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Workflow for the structure elucidation of Paspaline.
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Simplified biosynthetic pathway of Paspaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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